(E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(thiophen-2-yl)acrylamide
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Description
(E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the acrylamide family, which is known for its diverse biological activities.
Scientific Research Applications
Synthesis and Structural Determination
The synthesis and structure determination of related acrylamide derivatives have been a subject of scientific investigation. For instance, the synthesis of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was achieved through the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide under basic conditions in boiling ethanol. The structural characterization was conducted using NMR spectroscopy and single crystal X-ray diffraction, confirming the formation of the desired compound (Kariuki et al., 2022).
Applications in Material Science
Acrylamide derivatives have been utilized in the field of material science, particularly in the formation of functionalized cyclopentenes through catalytic asymmetric [3+2] cycloaddition reactions. These reactions involve acrylamides and result in regiospecific annulation products with significant yields and enantioselectivities, showcasing the potential of such compounds in synthesizing new materials with controlled properties (Han et al., 2011).
Liquid Crystalline Properties
The study of liquid crystalline properties of acrylamide derivatives has revealed the synthesis of mesogenic series containing 1,3,5-trisubstituted pyrazolone derivatives. These compounds exhibit enantiotropic nematic and smectic A mesophases, highlighting the influence of the pyrazolone ring system and acrylamide linkage on the mesomorphic behavior and thermal stability of the compounds. This research provides valuable insights into the design of liquid crystal materials with desirable properties (Thaker et al., 2013).
Fluorescent Probes
Novel pyrazoline-based fluorescent probes, such as N-(4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-acrylamide, have been developed for the selective detection of thiols. These probes exhibit high sensitivity and selectivity, with potential applications in biochemical and medical research for thiol detection in various biological systems (Zhang et al., 2015).
properties
IUPAC Name |
(E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(8-7-14-2-1-11-21-14)18-13-5-3-12(4-6-13)15-9-10-17-19-15/h1-11H,(H,17,19)(H,18,20)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKVOXVJKDHLHE-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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